5-methoxy-N,N-dimethyl-4-(4-nitrophenoxy)pyrimidin-2-amine
Overview
Description
5-methoxy-N,N-dimethyl-4-(4-nitrophenoxy)pyrimidin-2-amine is a novel research chemical with potential implications in various fields of research and industry. Its molecular formula is C13H14N4O4, and it has a molecular weight of 290.27 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-N,N-dimethyl-4-(4-nitrophenoxy)pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the reaction of 5-methoxy-2-aminopyrimidine with 4-nitrophenol in the presence of a suitable base and solvent. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-efficiency, scalability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-N,N-dimethyl-4-(4-nitrophenoxy)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of 5-methoxy-N,N-dimethyl-4-(4-aminophenoxy)pyrimidin-2-amine.
Reduction: Formation of 5-methoxy-N,N-dimethyl-4-(4-aminophenoxy)pyrimidin-2-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action for 5-methoxy-N,N-dimethyl-4-(4-nitrophenoxy)pyrimidin-2-amine is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate its precise mechanism .
Comparison with Similar Compounds
Similar Compounds
5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT): A naturally occurring tryptamine with psychoactive properties.
Pyrimidine derivatives: Commonly used in pharmaceuticals for their diverse biological activities.
Uniqueness
5-methoxy-N,N-dimethyl-4-(4-nitrophenoxy)pyrimidin-2-amine stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties compared to other pyrimidine derivatives.
Properties
IUPAC Name |
5-methoxy-N,N-dimethyl-4-(4-nitrophenoxy)pyrimidin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4/c1-16(2)13-14-8-11(20-3)12(15-13)21-10-6-4-9(5-7-10)17(18)19/h4-8H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHIVHWFKRXANA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C(=N1)OC2=CC=C(C=C2)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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